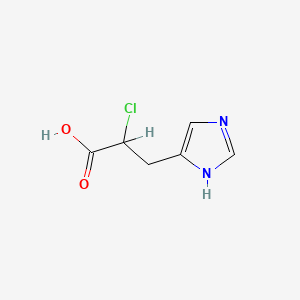
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione
概要
説明
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones It is characterized by the presence of a dimethylaminobenzyl group attached to the imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione can be synthesized through the catalytic hydrogenation of the corresponding benzylidene compound . The reaction typically involves the use of a hydrogenation catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the complete reduction of the benzylidene group to the desired imidazolidine-2,4-dione.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale hydrogenation reactors equipped with efficient mixing and temperature control systems. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product. Additionally, the reaction may be optimized through the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can further modify the imidazolidine ring or the dimethylaminobenzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazolidine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imidazolidine derivatives with additional functional groups.
Reduction: Formation of reduced imidazolidine or benzyl derivatives.
Substitution: Formation of substituted imidazolidine or benzyl compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antidepressant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the central nervous system.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione involves its interaction with molecular targets in the central nervous system. It has been shown to antagonize tetrabenazine-induced ptosis and potentiate levodopa-induced behavioral changes in experimental models . The exact molecular pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems and receptor activities.
類似化合物との比較
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: Known for its use in various chemical reactions and as a building block in organic synthesis.
3-Benzyl-5,5-diphenylimidazolidine-2,4-dione: Studied for its structural and functional properties.
Imidazolinone Derivatives: These compounds have a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its dimethylaminobenzyl group differentiates it from other imidazolidine-2,4-dione derivatives, providing unique electronic and steric properties that influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-6,10H,7H2,1-2H3,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMOQPPEWPBOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974348 | |
| Record name | 4-{[4-(Dimethylamino)phenyl]methyl}-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58841-92-2 | |
| Record name | 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058841922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[4-(Dimethylamino)phenyl]methyl}-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















